D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt)

Vue d'ensemble

Description

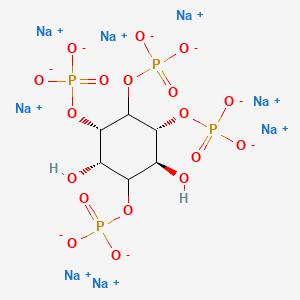

D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt), abbreviated as Ins(1,3,4,5)P4, is a phosphorylated derivative of inositol that functions as a critical secondary messenger in cellular signaling. It is synthesized via the phosphorylation of Ins(1,4,5)P3 by inositol 1,4,5-trisphosphate 3-kinase (IP3K) . This compound regulates intracellular calcium dynamics by two distinct mechanisms: (1) binding to inositol trisphosphate receptors (IP3Rs) on the endoplasmic reticulum (ER) to release stored calcium, and (2) activating plasma membrane calcium channels to facilitate extracellular calcium influx . Its molecular formula is C6H8O18P4·8Na, with a molecular weight of 675.9 g/mol, and it is typically supplied as a lyophilized powder with ≥98% purity .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: Le D-myo-inositol-1,3,4,5-tétraphosphate (sel de sodium) est synthétisé par la phosphorylation de l'inositol-1,4,5-triphosphate. La réaction est catalysée par l'inositol-1,4,5-triphosphate 3-kinase . Les conditions réactionnelles impliquent généralement l'utilisation de l'ATP comme donneur de phosphate et d'ions magnésium comme cofacteurs pour faciliter l'activité de la kinase .

Méthodes de production industrielle: La production industrielle de D-myo-inositol-1,3,4,5-tétraphosphate (sel de sodium) implique des réactions enzymatiques à grande échelle utilisant de l'inositol-1,4,5-triphosphate 3-kinase purifiée. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le produit final répond aux normes requises pour la recherche et les applications industrielles .

Analyse Des Réactions Chimiques

Types de réactions: Le D-myo-inositol-1,3,4,5-tétraphosphate (sel de sodium) subit principalement des réactions de phosphorylation et de déphosphorylation. Ces réactions sont cruciales pour son rôle dans la signalisation cellulaire .

Réactifs et conditions courantes:

Déphosphorylation: Des phosphatases spécifiques peuvent déphosphoryler le D-myo-inositol-1,3,4,5-tétraphosphate, le reconvertissant en inositol-1,4,5-triphosphate.

Principaux produits:

Phosphorylation: Le produit principal est le D-myo-inositol-1,3,4,5-tétraphosphate.

Déphosphorylation: Le produit principal est l'inositol-1,4,5-triphosphate.

Applications de la recherche scientifique

Le D-myo-inositol-1,3,4,5-tétraphosphate (sel de sodium) a une large gamme d'applications dans la recherche scientifique:

Industrie: Il est utilisé dans le développement d'essais biochimiques et comme étalon en chimie analytique.

Mécanisme d'action

Le D-myo-inositol-1,3,4,5-tétraphosphate (sel de sodium) exerce ses effets en augmentant les niveaux de calcium intracellulaire par deux mécanismes distincts :

Ouverture des canaux calciques sur le réticulum endoplasmique: Cela libère du calcium des réserves internes.

Ouverture des canaux calciques sur la membrane plasmique: Cela permet l'afflux de calcium de l'extérieur de la cellule.

Ces actions sont médiées par son interaction avec des récepteurs et des canaux spécifiques, ce qui en fait un composant essentiel des voies de signalisation du calcium .

Applications De Recherche Scientifique

D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) has a wide range of applications in scientific research:

Mécanisme D'action

D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt) exerts its effects by increasing intracellular calcium levels through two distinct mechanisms :

Opening calcium channels on the endoplasmic reticulum: This releases calcium from internal stores.

Opening calcium channels on the plasma membrane: This allows the influx of calcium from outside the cell.

These actions are mediated through its interaction with specific receptors and channels, making it a critical component in calcium signaling pathways .

Comparaison Avec Des Composés Similaires

Inositol phosphates (InsPs) vary in phosphorylation patterns and biological roles. Below is a detailed comparison of Ins(1,3,4,5)P4 with structurally and functionally related compounds:

Table 1: Key Features of Ins(1,3,4,5)P4 and Related Inositol Phosphates

Key Differences and Research Findings

Phosphorylation State and Calcium Signaling :

- Ins(1,4,5)P3 is the primary agonist for IP3Rs, whereas Ins(1,3,4,5)P4 exhibits broader activity, including plasma membrane calcium influx .

- Ins(1,3,4,5)P4 has a higher binding affinity for IP3R-III (IC50 = 2.9 nM in humans) compared to Ins(1,4,5)P3, which primarily targets IP3R-I .

Role in Disease Pathways :

- Ins(1,3,4,5)P4 is upregulated in NSCLC patients' EBC, suggesting a role in cancer metabolism . In contrast, InsP6 (phytic acid) demonstrates anti-cancer effects by modulating P53 and reducing cell proliferation .

Salt Form and Experimental Utility :

- Sodium salts (e.g., Ins(1,3,4,5)P4 sodium salt) are preferred for aqueous assays due to high solubility (~50 mg/mL in PBS), while ammonium salts (e.g., CAS 1246355-68-9) are used in lipid-based studies .

Activité Biologique

D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt), commonly referred to as Ins(1,3,4,5)P4, is a significant inositol phosphate involved in various biological processes. This compound plays critical roles in cellular signaling and metabolism. This article explores its biological activity, mechanisms of action, and relevant research findings.

D-myo-Inositol-1,3,4,5-tetraphosphate is characterized by its structure containing four phosphate groups attached to the inositol ring. Its chemical formula is and it typically exists as a sodium salt for stability and solubility in biological systems.

Biological Functions

D-myo-Inositol-1,3,4,5-tetraphosphate is primarily known for its role in cellular signaling pathways:

- Calcium Mobilization : It acts as a second messenger that facilitates the release of calcium ions from intracellular stores. This process is crucial for various cellular functions including muscle contraction and neurotransmitter release .

- Regulation of Phosphatases : Ins(1,3,4,5)P4 has been shown to modulate the activity of specific phosphatases that hydrolyze inositol phosphates. For instance, studies indicate that it can inhibit Ins(1,4,5)P3 5-phosphatase activity, thereby influencing calcium signaling pathways .

- Metabolism : In metabolic studies using rat liver homogenates, Ins(1,3,4,5)P4 was found to be dephosphorylated to inositol 1,3,4-trisphosphate (Ins(1,3,4)P3), indicating its role in metabolic pathways involving inositol phosphates .

The biological activity of D-myo-Inositol-1,3,4,5-tetraphosphate is mediated through several mechanisms:

- Interaction with Cellular Receptors : It binds to specific receptors on cell membranes which triggers intracellular signaling cascades.

- Phosphorylation and Dephosphorylation : The compound participates in phosphorylation reactions that modify the activity of proteins involved in cell signaling.

- Influence on Gene Expression : By modulating the levels of calcium and other second messengers within cells, Ins(1,3,4,5)P4 can influence gene transcription and cellular responses to various stimuli .

Case Studies

- Neurodegenerative Disorders : Research indicates that inositol phosphates may have protective roles in neurodegenerative conditions by modulating calcium homeostasis and reducing oxidative stress. Studies have shown that Ins(1,3,4,5)P4 can influence neuronal survival under stress conditions .

- Cancer Research : Investigations into the role of Ins(1,3,4,5)P4 in cancer biology suggest its involvement in tumor growth regulation and apoptosis. For instance, alterations in its signaling pathways have been linked to changes in tumor microenvironments and responses to therapies such as radiation .

Data Table

Q & A

Basic Research Questions

Q. What is the role of D-myo-Inositol-1,3,4,5-tetraphosphate in intracellular calcium regulation?

D-myo-Inositol-1,3,4,5-tetraphosphate (Ins(1,3,4,5)-P4) regulates intracellular calcium via two distinct mechanisms:

- Endoplasmic Reticulum (ER) Calcium Release : Ins(1,3,4,5)-P4 binds to specific receptors on the ER membrane, triggering calcium efflux from internal stores.

- Plasma Membrane Calcium Influx : It activates plasma membrane channels, allowing extracellular calcium entry. These dual mechanisms highlight its role in fine-tuning calcium-dependent signaling pathways, such as neuronal activity and hormone secretion. To validate calcium flux, use fluorescent indicators (e.g., Fura-2) and include controls for ER depletion (e.g., thapsigargin) and extracellular calcium chelation (e.g., EGTA) .

Q. How can researchers accurately quantify D-myo-Inositol-1,3,4,5-tetraphosphate in biological samples?

Quantification requires sensitive separation and detection techniques:

- Anion-Exchange Chromatography : Separates inositol phosphates based on phosphorylation state. Use gradient elution with ammonium phosphate buffers (pH 4.5–6.0) for optimal resolution .

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Provides high specificity with a detection limit of ~0.1 pmol/mg tissue. Include internal standards (e.g., deuterated InsP4) to correct for matrix effects .

- Sample Preparation : Acid extraction (e.g., 0.4 M HClO₄) followed by neutralization ensures stability of labile inositol phosphates .

Q. What are the recommended storage conditions to maintain the stability of D-myo-Inositol-1,3,4,5-tetraphosphate (sodium salt)?

- Lyophilized Powder : Store at -20°C in a desiccator to prevent hygroscopic degradation. Stability: ≥3 years .

- Reconstituted Solutions : Prepare in methanol-water (5:95 v/v) or PBS (pH 7.2). Aliquot and store at -80°C for ≤6 months; avoid freeze-thaw cycles .

- Quality Control : Regularly assess purity via HPLC or TLC. Purity ≥98% is critical for reproducible results .

Advanced Research Questions

Q. How does D-myo-Inositol-1,3,4,5-tetraphosphate act as a substrate in the synthesis of higher-order inositol phosphates?

Ins(1,3,4,5)-P4 serves as a precursor for pentakis- and hexakisphosphates via enzymatic phosphorylation:

- Inositol 1,3,4,5-Tetraphosphate 6-Kinase (IP4K) : Converts Ins(1,3,4,5)-P4 to Ins(1,3,4,5,6)-P5, a key signaling molecule in mRNA export and DNA repair .

- Experimental Setup : Use recombinant IP4K (e.g., human isoform) in buffer containing ATP (1 mM) and MgCl₂ (5 mM). Monitor reaction progress with [γ-³²P]ATP labeling .

- Downstream Applications : InsP5/InsP6 regulate chromatin remodeling and phosphate homeostasis, making this pathway critical for studying cellular metabolism .

Q. What experimental strategies can resolve discrepancies in reported mechanisms of inositol phosphate metabolism?

Conflicting data (e.g., enzymatic vs. passive InsP6 degradation) require rigorous validation:

- Time-Course Analysis : Track InsP1–P6 levels during soaking experiments. Enzymatic hydrolysis shows increasing InsP1–P3 over time, while passive diffusion reduces InsP6 without byproduct accumulation .

- Enzyme Inhibition : Use 3-kinase inhibitors (e.g., LY294002) to distinguish kinase-dependent pathways from non-enzymatic processes .

- Isotopic Labeling : Incorporate ³H-myo-inositol into cells to trace metabolic flux and identify rate-limiting steps .

Q. What are the critical controls for ensuring specificity in calcium flux assays involving D-myo-Inositol-1,3,4,5-tetraphosphate?

To avoid off-target effects:

- Receptor Antagonists : Include heparin (IP3 receptor blocker) to confirm Ins(1,3,4,5)-P4-specific ER calcium release .

- Calcium-Free Media : Chelate extracellular calcium with EGTA to isolate plasma membrane channel contributions .

- Knockdown Models : Use siRNA targeting Ins(1,3,4,5)-P4-binding proteins (e.g., Btk PH domain) to validate pathway specificity .

Q. Methodological Comparison Tables

Table 1: Detection Methods for Inositol Phosphates

Table 2: Enzymatic Synthesis Pathways

| Enzyme | Substrate | Product | Biological Role |

|---|---|---|---|

| IP3 3-Kinase | Ins(1,4,5)-P3 | Ins(1,3,4,5)-P4 | Calcium signaling |

| IP4K | Ins(1,3,4,5)-P4 | Ins(1,3,4,5,6)-P5 | Nuclear processes |

| IP5 2-Kinase | Ins(1,3,4,5,6)-P5 | Ins(1,2,3,4,5,6)-P6 | Phosphate homeostasis |

Q. Key Considerations for Experimental Design

- Purity Validation : Use NMR or mass spectrometry to confirm compound integrity, especially for ammonium vs. sodium salt forms, which affect solubility .

- Species-Specificity : Calcium responses may vary; test in human vs. rodent cell lines to account for receptor isoform differences .

- Data Reproducibility : Report InsP4 concentrations in molar terms (e.g., µM) rather than mass-based units to facilitate cross-study comparisons .

Propriétés

IUPAC Name |

octasodium;[(1R,2S,4S,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O18P4.8Na/c7-1-3(21-25(9,10)11)2(8)5(23-27(15,16)17)6(24-28(18,19)20)4(1)22-26(12,13)14;;;;;;;;/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8/t1-,2-,3?,4-,5+,6?;;;;;;;;/m0......../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQMPPDYTHNACQ-QAVKKEKOSA-F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@H](C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Na8O18P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.